molecular formula C11H15F2N5 B11743585 N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-ethyl-4-methyl-1H-pyrazol-3-amine

N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-ethyl-4-methyl-1H-pyrazol-3-amine

Cat. No.: B11743585
M. Wt: 255.27 g/mol
InChI Key: WFRHCRNVGUYYBZ-UHFFFAOYSA-N
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Description

N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-ethyl-4-methyl-1H-pyrazol-3-amine is a compound that has garnered significant interest in various scientific fields due to its unique chemical structure and properties. This compound features a pyrazole ring with difluoromethyl, ethyl, and methyl groups attached at specific positions, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-ethyl-4-methyl-1H-pyrazol-3-amine typically involves multiple steps, starting from readily available starting materials. One common route involves the formation of the pyrazole ring through cyclization reactions. For instance, the ethyl ester of difluoroacetoacetic acid can be treated with triethyl orthoformate in the presence of acetic anhydride, followed by reaction with methyl hydrazine to form the pyrazole ring . This intermediate can then be further functionalized to introduce the desired substituents.

Industrial Production Methods

Industrial production of this compound often involves optimization of the synthetic route to improve yield and reduce costs. Large-scale production may utilize continuous flow reactors and other advanced techniques to ensure consistent quality and efficiency. The use of environmentally friendly solvents and reagents is also a key consideration in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-ethyl-4-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-ethyl-4-methyl-1H-pyrazol-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-ethyl-4-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The difluoromethyl group can enhance the compound’s binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-ethyl-4-methyl-1H-pyrazol-3-amine stands out due to its unique combination of substituents, which confer distinct chemical and biological properties. Its difluoromethyl group, in particular, enhances its stability and reactivity compared to other similar compounds .

Properties

Molecular Formula

C11H15F2N5

Molecular Weight

255.27 g/mol

IUPAC Name

N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1-ethyl-4-methylpyrazol-3-amine

InChI

InChI=1S/C11H15F2N5/c1-3-17-7-8(2)10(16-17)14-6-9-4-5-15-18(9)11(12)13/h4-5,7,11H,3,6H2,1-2H3,(H,14,16)

InChI Key

WFRHCRNVGUYYBZ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)NCC2=CC=NN2C(F)F)C

Origin of Product

United States

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